molecular formula C16H10FNO2 B2830237 2-(4-Fluorophenyl)quinoline-4-carboxylic acid CAS No. 441-28-1

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Cat. No. B2830237
M. Wt: 267.259
InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

To a suspension of 36.78 g (0.25 mol) of isatin in 500 ml of ethanol was added 75 ml of 10N sodium hydroxide. After a few minutes of stirring a solid precipitated. To this mixture was added 35 ml (0.286 mol) of p-fluoroacetophenone, and it was stirred and heated under reflux for 1.5 hr. It was then allowed to cool slightly, and acidified with 250 ml of 3N hydrochloric acid. The precipitated solid was collected, washed with water and with ether, and dried to give 50.6 g of crude product, mp 205-215. Recrystallization from ethanol gave 38.8 g of the above-named acid, mp 210°-213° dec.
Quantity
36.78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[Na+].[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=O)[CH3:22])=[CH:17][CH:16]=1.Cl>C(O)C>[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:22]=[C:4]([C:2]([OH:12])=[O:3])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[N:1]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
36.78 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After a few minutes of stirring a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with water and with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 50.6 g of crude product, mp 205-215
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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